molecular formula C13H16F2N2O2 B2594810 N1-(2,4-difluorophenyl)-N2-isopentyloxalamide CAS No. 898356-50-8

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide

Cat. No. B2594810
CAS RN: 898356-50-8
M. Wt: 270.28
InChI Key: OKTMKSJQTASHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide, also known as DPAI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the oxalamide family and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Medicinal Chemistry

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide: has significant potential in medicinal chemistry due to its fluorinated structure. Fluorinated compounds are known for their high stability and ability to enhance the bioavailability of pharmaceuticals . This compound could be used to design new drugs with improved pharmacokinetic properties.

Structural Biology

The crystal structure of this compound, as determined by X-ray diffraction, reveals important molecular interactions such as hydrogen bonding and molecular stacking . These findings can aid in the understanding of protein-ligand interactions, which is crucial in the development of targeted therapies.

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-8(2)5-6-16-12(18)13(19)17-11-4-3-9(14)7-10(11)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTMKSJQTASHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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